3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C21H19NO5S and a molecular weight of 397.45 g/mol . This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a sulfonamide group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .
Comparison with Similar Compounds
- 3-[Benzyl(2-hydroxyphenyl)sulfamoyl]benzoic acid
- 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
- 3-[Benzyl(2-nitrophenyl)sulfamoyl]benzoic acid
Comparison: Compared to these similar compounds, 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFWLFMSYKRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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